molecular formula C16H16O2 B2393725 3-Tert-butyldibenzofuran-2-ol CAS No. 300679-04-3

3-Tert-butyldibenzofuran-2-ol

Cat. No.: B2393725
CAS No.: 300679-04-3
M. Wt: 240.302
InChI Key: GINGMPCCDAYVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyldibenzofuran-2-ol is a chemical compound with the molecular formula C16H16O2. It is a derivative of dibenzofuran, a heterocyclic organic compound consisting of fused benzene and furan rings. The tert-butyl group at the third position and the hydroxyl group at the second position of the dibenzofuran ring system confer unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyldibenzofuran-2-ol typically involves the following steps:

    Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols.

    Introduction of Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyldibenzofuran-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Tert-butyldibenzofuran-2-ol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-tert-butyldibenzofuran-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without the tert-butyl and hydroxyl groups.

    2-Hydroxydibenzofuran: Similar structure but lacks the tert-butyl group.

    3-Tert-butylphenol: Contains the tert-butyl group but lacks the dibenzofuran core.

Uniqueness

3-Tert-butyldibenzofuran-2-ol is unique due to the presence of both the tert-butyl and hydroxyl groups on the dibenzofuran core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-tert-butyldibenzofuran-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-16(2,3)12-9-15-11(8-13(12)17)10-6-4-5-7-14(10)18-15/h4-9,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINGMPCCDAYVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C2C3=CC=CC=C3OC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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